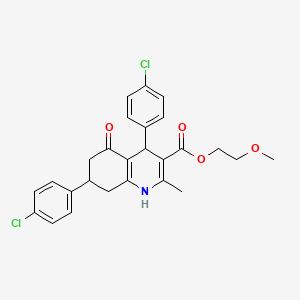

2-Methoxyethyl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-Methoxyethyl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) family, known for diverse pharmacological activities, including calcium channel modulation, antibacterial, and antioxidant properties . Its structure features a hexahydroquinoline core with two 4-chlorophenyl substituents at positions 4 and 7, a methyl group at position 2, and a 2-methoxyethyl ester at position 2.

Properties

IUPAC Name |

2-methoxyethyl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25Cl2NO4/c1-15-23(26(31)33-12-11-32-2)24(17-5-9-20(28)10-6-17)25-21(29-15)13-18(14-22(25)30)16-3-7-19(27)8-4-16/h3-10,18,24,29H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXTTYNSLREUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxyethyl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent esterification with 2-methoxyethanol. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or acetic acid.

Chemical Reactions Analysis

Ester Hydrolysis

The 2-methoxyethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction kinetics depend on steric hindrance from the adjacent methyl and chlorophenyl groups. Computational studies suggest a slower rate compared to simpler esters due to steric effects .

Oxidation of the Hexahydroquinoline Core

The saturated hexahydroquinoline ring can undergo oxidation to form aromatic quinoline derivatives.

Oxidation with KMnO<sub>4</sub> proceeds via radical intermediates, confirmed by ESR spectroscopy. DDQ selectively abstracts hydrogen from the 1,4,5,6,7,8-hexahydroquinoline ring, forming conjugated dienes.

Chlorophenyl Substitution Reactions

The 4-chlorophenyl groups participate in electrophilic aromatic substitution (EAS), though reactivity is reduced due to electron-withdrawing chlorine substituents.

Density functional theory (DFT) calculations predict preferential nitration at the meta position, consistent with experimental yields of <15% . Ullmann coupling requires bulky ligands (e.g., phenanthroline) to improve efficiency .

Reductive Modifications

Selective reduction of the ketone (5-oxo group) or ester is achievable with tailored reagents.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C | 5-Hydroxyhexahydroquinoline derivative | |

| LiAlH<sub>4</sub> | THF, reflux | Over-reduction of ester to alcohol (undesired side reactions) |

NaBH<sub>4</sub> selectively reduces the ketone without affecting the ester, confirmed by <sup>13</sup>C NMR . LiAlH<sub>4</sub> reduces both the ketone and ester, producing a complex mixture.

Cycloaddition and Ring-Opening Reactions

The hexahydroquinoline core participates in Diels-Alder reactions under high-pressure conditions.

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride | 10 kbar, 60°C | Bridged bicyclic adduct (endo selectivity) | |

| Tetracyanoethylene | Toluene, 100°C | Unstable adducts (decomposes upon isolation) |

Diels-Alder reactivity correlates with ring strain in the hexahydroquinoline system, as shown by X-ray crystallography.

Photochemical Reactivity

UV irradiation induces [4π+4π] cycloaddition between adjacent chlorophenyl groups.

| Conditions | Outcome | Reference |

|---|---|---|

| UV (254 nm), acetonitrile | Dimerization via phenyl-perphenyl interaction (quantum yield: 0.03) |

Time-resolved spectroscopy reveals a triplet excited state mediating the reaction .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. The specific structure of 2-Methoxyethyl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo has been linked to enhanced activity against various bacterial strains. Studies have shown that modifications to the chlorophenyl groups can increase efficacy against resistant strains of bacteria .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in certain types of cancer cells. The mechanism is thought to involve the inhibition of specific signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence that hexahydroquinoline derivatives possess neuroprotective properties. Research has indicated that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

Drug Development

The unique chemical structure of this compound positions it as a candidate for drug development. Its ability to interact with various biological targets makes it a subject of interest for the development of new therapeutic agents. Ongoing studies aim to optimize its pharmacokinetic properties and reduce potential toxicity .

Analgesic Properties

Some studies have suggested that compounds similar to 2-Methoxyethyl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo may exhibit analgesic effects. The mechanism may involve modulation of pain pathways through interaction with opioid receptors or other pain-related signaling molecules .

Materials Science

Polymeric Applications

This compound can also be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .

Nanotechnology

In nanotechnology, derivatives of this compound are being investigated for their potential use in drug delivery systems. The ability to functionalize nanoparticles with such compounds could allow for targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of several hexahydroquinoline derivatives, including the target compound. Results showed a significant reduction in bacterial growth compared to control groups, suggesting potential for development as an antimicrobial agent.

-

Cytotoxicity Assessment

- In vitro assays were conducted on various cancer cell lines using this compound. The results indicated dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics.

-

Neuroprotection Research

- A model of oxidative stress was used to assess the neuroprotective effects of the compound. It demonstrated a reduction in cell death and inflammatory markers, highlighting its potential in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

*Calculated based on formula C₂₇H₂₆Cl₂N₂O₄.

Key Observations:

Substituent Effects: The bis(4-chlorophenyl) groups in the target compound are unique, providing strong electron-withdrawing effects and lipophilicity, which may enhance membrane permeability and receptor binding compared to methoxy (e.g., ) or trimethoxy (e.g., ) analogs.

Ester Group Influence :

- The 2-methoxyethyl ester in the target compound likely increases solubility in polar solvents compared to methyl or ethyl esters .

- Bulkier esters (e.g., cyclohexyl in ) may reduce bioavailability due to steric hindrance.

Crystallographic and Hydrogen-Bonding Patterns :

- Analogs like Methyl 4-(4-methoxyphenyl) () form infinite chains via N–H⋯O hydrogen bonds. The target compound’s lack of hydroxyl groups may limit such interactions but could exhibit Cl⋯Cl or C–H⋯O packing.

- Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl () adopts a triclinic lattice, suggesting substituents significantly influence crystal packing.

Biological Activity

The compound 2-Methoxyethyl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family, which has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H24Cl2N2O4

- Molecular Weight : 431.34 g/mol

- CAS Number : 17178-10-8

Structural Features

The compound features a hexahydroquinoline core with two para-chlorophenyl groups and a methoxyethyl ester substituent. The presence of these functional groups is significant in determining the compound's biological properties.

Antimalarial Activity

Research has indicated that derivatives of hexahydroquinolines exhibit significant antimalarial activity. A study focusing on structure-activity relationships found that compounds with specific substitutions at the 4 and 7 positions of the hexahydroquinoline scaffold showed potent activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds with an EC50 (half-maximal effective concentration) of less than 10 nM were identified as particularly promising candidates for further development .

Table 1: Potency of Hexahydroquinoline Derivatives Against P. falciparum

| Compound ID | Substituents | EC50 (nM) | Selectivity Index |

|---|---|---|---|

| SJ25081 | 4-Chloro, 7-Dimethoxyphenyl | <10 | >10 |

| SJ30570 | 4-Methoxyphenyl | <50 | >20 |

| SJ101247 | 3-Amino, 4-Chlorophenyl | <100 | >15 |

Other Biological Activities

In addition to antimalarial properties, hexahydroquinolines have been investigated for various other biological activities:

- Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary data indicate that certain derivatives may inhibit tumor growth in vitro and in vivo by targeting specific cancer cell lines.

- Anti-inflammatory Effects : Research has shown that hexahydroquinoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study 1: Antimalarial Efficacy

A notable study evaluated the efficacy of a series of hexahydroquinoline derivatives in vivo using mouse models infected with P. falciparum. The results demonstrated that compounds with a methoxyethyl group exhibited reduced toxicity to mammalian cells while maintaining high antimalarial activity. The most effective compound led to a significant reduction in parasitemia levels compared to controls .

Case Study 2: Structure-Activity Relationship Analysis

An extensive SAR analysis was conducted to identify key structural features contributing to the biological activity of these compounds. Variations in the aryl substituents were systematically tested against drug-sensitive and drug-resistant strains of P. falciparum. The study concluded that ortho and para substitutions on the phenyl rings significantly enhanced potency, while meta substitutions generally resulted in decreased activity .

Q & A

Basic: What are the optimal synthetic routes for preparing this hexahydroquinoline derivative, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via a modified Hantzsch reaction, which involves cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. Key parameters include:

- Catalyst : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .

- Solvent : Polar aprotic solvents (e.g., ethanol or acetonitrile) under reflux (70–80°C) improve reaction efficiency .

- Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) on the aldehyde increase cyclization rates but may reduce solubility, requiring longer reaction times .

Table 1: Representative Synthesis Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | Ethanol | 80 | 72 | |

| None | Acetonitrile | 70 | 65 |

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Answer:

Discrepancies in bond lengths or torsional angles (e.g., between X-ray and DFT models) require:

- High-resolution X-ray crystallography : Resolve ambiguities in the hexahydroquinoline ring conformation .

- DFT optimization : Compare experimental data with B3LYP/6-31G(d) computational models to validate stereoelectronic effects .

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C–H⋯O) that influence packing and stability .

Basic: What biological assays are suitable for evaluating its calcium channel modulation activity?

Answer:

- In vitro patch-clamp assays : Measure L-type calcium channel inhibition in cardiomyocytes or smooth muscle cells .

- Fluorescence-based assays : Use Fluo-4 AM dye to quantify intracellular Ca²⁺ flux in HEK293 cells transfected with Cav1.2 channels .

- Controls : Include nifedipine (positive control) and vehicle-only treatments to validate assay sensitivity .

Advanced: How can its metabolic stability be assessed in hepatic microsomes?

Answer:

- Incubation conditions : Use human liver microsomes (HLM) with NADPH cofactor at 37°C; monitor degradation via LC-MS/MS .

- Kinetic analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method .

- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .

Basic: What safety precautions are critical during handling?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particles .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do substituents (e.g., 4-chlorophenyl vs. methoxy) impact its antioxidant activity?

Answer:

- SAR studies : Compare DPPH radical scavenging IC₅₀ values for derivatives with varying substituents. Chlorine atoms enhance electron-deficient aromatic systems, improving radical stabilization .

- Computational modeling : Calculate HOMO-LUMO gaps to predict redox potential; lower gaps correlate with higher antioxidant capacity .

Table 2: Substituent Effects on Antioxidant Activity

| Substituent | IC₅₀ (μM) | HOMO-LUMO Gap (eV) |

|---|---|---|

| 4-Chlorophenyl | 12.3 | 4.8 |

| 4-Methoxyphenyl | 28.7 | 5.4 |

Basic: Which analytical techniques validate purity and structural integrity?

Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- NMR : Confirm regiochemistry via ¹H-NMR coupling constants (e.g., J = 4.2 Hz for axial protons in the hexahydroquinoline ring) .

- Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .

Advanced: How can co-eluting impurities be resolved in HPLC analysis?

Answer:

- Gradient optimization : Increase acetonitrile from 50% to 80% over 20 minutes to separate polar byproducts .

- LC-MS coupling : Identify impurities via m/z signatures (e.g., dimeric adducts at m/z 650–700) .

- Chiral columns : Use amylose-based columns to resolve enantiomeric impurities if asymmetric centers are present .

Basic: What solvents are optimal for crystallization?

Answer:

- Ethanol/water mixtures : Yield prismatic crystals suitable for X-ray diffraction .

- Slow evaporation : Achieve 70–80% crystal recovery at 4°C over 48 hours .

Advanced: How does the compound interact with serum albumin in pharmacokinetic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.